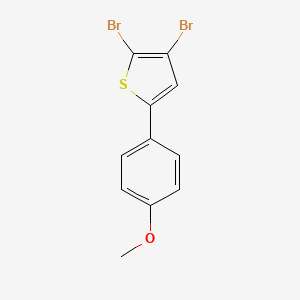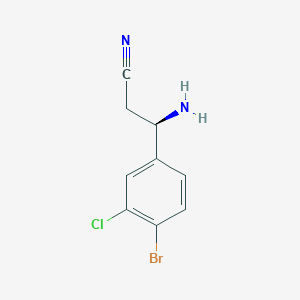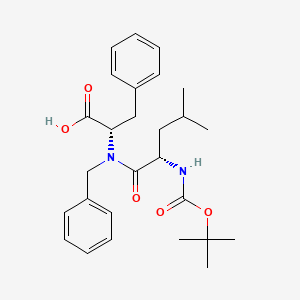![molecular formula C13H14N4O4 B13035489 2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid typically involves multiple steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific conditions such as the presence of a base or acid catalyst, controlled temperatures, and solvents like tetrahydrofuran (THF) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
化学反应分析
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in further chemical or biological interactions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}adamantane-2-carboxylic acid
- 2-Bocamino-cyclopropanecarboxylic acid ethyl ester
- (S)-2- (2- ((tert-Butoxycarbonyl)amino)-3- (1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific structure, which combines the pyrido[2,3-d]pyrimidine core with a Boc-protected amine and a carboxylic acid group
属性
分子式 |
C13H14N4O4 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrido[2,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C13H14N4O4/c1-13(2,3)21-12(20)17-11-14-6-7-4-5-8(10(18)19)15-9(7)16-11/h4-6H,1-3H3,(H,18,19)(H,14,15,16,17,20) |
InChI 键 |
RTCUFLOYZQRTPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=CC(=NC2=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13035419.png)


![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)



![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)


